1,2-Dibromo-3-chloropropane

Organ toxicity Nephrotoxicity Testicular necrosis

1,2-Dibromo-3-chloropropane (DBCP), also registered under CAS 67708-83-2 and more precisely as CAS 96-12-8 for the 1,2-isomer, is a trihalogenated propane (C₃H₅Br₂Cl; MW 236.33 g/mol) bearing two bromine atoms at C1 and C2 and one chlorine at C3. It is a dense, colorless to pale yellow liquid (density 2.05–2.093 g/mL at 20–25 °C; boiling point 195–196 °C; vapor pressure 0.580 mmHg at 25 °C) with low water solubility (~1.23 g/L at 20 °C) and a log Kow of 2.96.

Molecular Formula C3H5Br2Cl
Molecular Weight 236.33 g/mol
CAS No. 67708-83-2
Cat. No. B7766517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3-chloropropane
CAS67708-83-2
Molecular FormulaC3H5Br2Cl
Molecular Weight236.33 g/mol
Structural Identifiers
SMILESC(C(CBr)Br)Cl
InChIInChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2
InChIKeyWBEJYOJJBDISQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)
MISCIBLE IN ALIPHATIC AND AROMATIC HYDROCARBONS
MISCIBLE WITH OILS, DICHLOROPROPANE, ISOPROPYL ALCOHOL
0.1% wt/wt in water
Miscible with acetone
In water= 1230 mg/l at 20 °C
Solubility in water, g/l at 20 °C: 1.2 (poor)
0.1%

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-3-chloropropane (CAS 67708-83-2): Procurement-Relevant Identity, Physicochemical Profile, and Regulatory Status


1,2-Dibromo-3-chloropropane (DBCP), also registered under CAS 67708-83-2 and more precisely as CAS 96-12-8 for the 1,2-isomer, is a trihalogenated propane (C₃H₅Br₂Cl; MW 236.33 g/mol) bearing two bromine atoms at C1 and C2 and one chlorine at C3 [1]. It is a dense, colorless to pale yellow liquid (density 2.05–2.093 g/mL at 20–25 °C; boiling point 195–196 °C; vapor pressure 0.580 mmHg at 25 °C) with low water solubility (~1.23 g/L at 20 °C) and a log Kow of 2.96 [2][3]. Formerly a widely used soil fumigant and nematicide, DBCP is now classified as an IARC Group 2B possible human carcinogen, with regulatory restrictions under OSHA, EPA IRIS, and the EU REACH framework, limiting its current use primarily to research, analytical reference standards, and specialty chemical intermediates [4][5].

Why 1,2-Dibromo-3-chloropropane (CAS 67708-83-2) Cannot Be Generically Substituted by Other Halogenated Propanes


Halogenated propanes are not functionally interchangeable. The number, type, and positional arrangement of halogen substituents on the propane backbone dictate the compound's bioactivation pathway, target-organ specificity, and ultimate toxicological potency [1]. In 1,2-dibromo-3-chloropropane, the vicinal (adjacent) dibromo motif at C1–C2 enables metabolic activation via glutathione S-transferase-catalyzed conjugation to form reactive episulfonium ion intermediates, which subsequently alkylate DNA at N7-guanyl positions — a mechanism that is either absent or substantially attenuated in positional isomers (e.g., 1,3-dibromo-2-chloropropane), less brominated analogs (e.g., 1-bromo-2,3-dichloropropane), or dihalogenated compounds [2][3]. Even a single methyl substitution at C2 can completely abolish nephrotoxic and testicular DNA-damaging activity [4]. Consequently, a procurement decision that treats any dibromochloropropane isomer or analog as broadly equivalent to 1,2-dibromo-3-chloropropane risks acquiring a material with fundamentally different reactivity, metabolic activation profile, and biological potency — a critical failure point in both mechanistic toxicology research and analytical reference standard applications.

Quantitative Differential Evidence for 1,2-Dibromo-3-chloropropane (CAS 67708-83-2) vs. Closest Halogenated Propane Analogs


Organ Toxicity Potency: Renal and Testicular Necrosis Ranking Among Trihalogenated Propanes

In a systematic head-to-head comparison of nine halogenated propanes in male rats, 1,2-dibromo-3-chloropropane (DBCP) ranked among the two most potent organ toxicants. DBCP produced extensive renal necrosis at 85 μmol/kg (single i.p. dose) and testicular necrosis at 170 μmol/kg [1]. The fully brominated analog 1,2,3-tribromopropane showed comparable potency, while the positional isomer 1,3-dibromo-2-chloropropane was significantly less organ toxic than DBCP at equivalent doses. The dichloromonobrominated analogs 1-bromo-2,3-dichloropropane and 1,3-dichloro-2-bromopropane induced even less organ damage, and dihalogenated propanes (e.g., 1,2-dibromopropane, 1,3-dibromopropane) were only weakly necrogenic [1]. The overall toxic potency ranking was: 1,2,3-tribromopropane > DBCP > 1,3-dibromo-2-chloropropane > 1,3-dichloro-2-bromopropane ≈ 1-bromo-2,3-dichloropropane > 1,2,3-trichloropropane ≈ 1,2-dibromopropane > 1,3-dibromopropane > 1-bromo-3-chloropropane [1]. These potency differences could not be accounted for by differential tissue concentrations of the parent compounds, indicating that intrinsic molecular features — specifically the presence of three halogens with at least two vicinal bromines — govern toxicological activation [1].

Organ toxicity Nephrotoxicity Testicular necrosis Structure-activity relationship Halogenated propanes

Bacterial Mutagenicity: Quantitative Rank Order in Salmonella typhimurium TA100

A comparative mutagenicity study of halogenated propanes in Salmonella typhimurium TA100 (with NADPH-fortified rat liver microsomal activation) established a quantitative rank order: 1,2,3-tribromopropane ≥ 1,2-dibromo-3-chloropropane (DBCP) > 1,3-dibromo-2-chloropropane ≥ 1,3-dichloro-2-bromopropane >> 1-bromo-2,3-dichloropropane > 1,2,3-trichloropropane [1]. The span between the most and least mutagenic trihalogenated propane was approximately 50-fold. Critically, dihalogenated propanes were substantially less mutagenic: only 1,2-dibromopropane showed detectable activity, and its mutagenic potency was approximately 1/30 (≈3.3%) of that of DBCP [1]. Unlike DBCP — which strictly required microsomal activation — 1,2-dibromopropane displayed similar activity with and without metabolic activation, indicating a different genotoxic mechanism [1]. The presence of a methyl group at the C2 position (as in 1,2-dibromo-3-chloro-2-methylpropane, DBCMP) essentially eliminated mutagenicity in the Salmonella assay, as confirmed in a separate comparative study [2].

Mutagenicity Salmonella assay Genotoxicity Metabolic activation Structure-activity relationship

DNA Damage Induction in Hepatocytes: DBCP vs. Dihalogenated and Methylated Analogs

In monolayer cultures of rat hepatocytes, DBCP induced DNA damage (measured by automated alkaline elution) at concentrations as low as 1–10 μM [1]. Short-term (2-hr) cytotoxicity was not observed until DBCP concentration exceeded 1 mM, while significant membrane damage (cell detachment) occurred after extended 20-hr exposure at 100 μM [2]. Across a panel of halogenated propane analogs tested in the same system, a clear structure-activity pattern emerged: compounds with a higher bromine-to-chlorine ratio were more potent in both DNA damage and delayed cytotoxicity, and propane analogs lacking the third halogen had little cytotoxic activity [2]. In a separate in vivo study, DBCP caused detectable renal DNA damage at doses as low as 4.3 μmol/kg within 10 minutes of administration, whereas the C2-methyl-DBCP, C1-dimethyl-DBCP, and C2-methyl-DBCP analogs failed to cause renal necrosis at doses up to 340 μmol/kg (a >79-fold higher dose than the DNA-damaging threshold of DBCP) [3]. This demonstrates that subtle structural modifications — even a single methyl addition — can completely eliminate the DNA-damaging and necrogenic activity characteristic of DBCP.

DNA damage Hepatocytes Alkaline elution Cytotoxicity Halogen substitution

Enantiomer-Specific Mutagenicity: (R)-DBCP vs. (S)-DBCP vs. Racemate in Bacterial and Mammalian Systems

1,2-Dibromo-3-chloropropane possesses a chiral center at C2 and exists as two enantiomers. A direct comparative study of optically pure (R)-DBCP and (S)-DBCP against the racemate revealed enantioselective differences in bacterial mutagenicity but not in organ toxicity [1]. In Salmonella typhimurium strains TA100 and TA104, (R)-DBCP was more mutagenic than either (S)-DBCP or the racemate [1]. By contrast, in vivo organ toxicity studies in rats showed that (S)-DBCP was only slightly more renal toxic than (R)-DBCP and was not significantly more toxic than the racemate; no significant differences were observed between either enantiomer or the racemate in testicular necrosis and atrophy [1]. Additionally, there was little or no enantioselectivity in glutathione S-transferase (GST)-catalyzed conjugation of glutathione with DBCP, as monitored by chiral gas chromatography [1]. The enantiomer-dependent mutagenicity difference has been corroborated by an independent study noting that (R)-DBCP was apparently more potent than (S)-DBCP in S. typhimurium TA100 [2].

Chirality Enantioselective toxicity Bacterial mutagenicity Glutathione S-transferase Enantiomer identity

Vapor Pressure and Physicochemical Fate: DBCP vs. 1,2-Dibromoethane and Other Haloalkane Analogs

Comparative physicochemical data from the U.S. EPA CompTox Chemicals Dashboard show that 1,2-dibromo-3-chloropropane (DBCP) differs substantially from related dihaloalkanes in key environmental fate properties [1]. DBCP has a boiling point of 196 °C (vs. 107 °C for 1-bromo-2-chloroethane, 132 °C for 1,2-dibromoethane, and 83.2 °C for 1,2-dichloroethane), a vapor pressure of 0.580 mmHg at 25 °C (~19-fold lower than 1,2-dibromoethane at 11.2 mmHg and ~136-fold lower than 1,2-dichloroethane at 78.9 mmHg), a Henry's law constant of 2.93×10⁻⁴ atm-m³/mol (predicted; vs. 6.50×10⁻⁴ for 1,2-dibromoethane), water solubility of 4.71×10⁻³ mol/L (~4.5-fold lower than 1,2-dibromoethane at 2.11×10⁻² mol/L, ~18-fold lower than 1,2-dichloroethane at 8.68×10⁻² mol/L), and a log Kow of 2.96 (vs. 1.96 for 1,2-dibromoethane and 1.48 for 1,2-dichloroethane) [1]. These properties position DBCP as significantly less volatile and more lipophilic than the dihaloalkanes commonly used as analytical reference co-analytes, with important implications for gas chromatography retention behavior, purge-and-trap recovery efficiency, and environmental partitioning models.

Vapor pressure Environmental fate Henry's law constant Water solubility Log Kow

Metabolic Activation Pathway Specificity: Dual Cytochrome P450 and GSH Conjugation vs. Analogs

DBCP undergoes a unique dual metabolic activation: both cytochrome P450-mediated oxidation and glutathione S-transferase (GST)-catalyzed GSH conjugation generate reactive episulfonium ion intermediates that alkylate DNA [1]. Comparative metabolism studies using deuterated and methylated analogs revealed critical structure-activity relationships. Perdeutero-DBCP (C1–C3-D₄) showed 54% of DBCP's bromide release rate with liver microsomes, and the perdeuterated analog showed 26% of DBCP activity; P450 inhibitors reduced bromide release to 10–20% of uninhibited levels, confirming P450 involvement [2]. The C1-methyl-DBCP analog exhibited markedly reduced bromide release compared to DBCP in cytosols from liver, kidney, and testis — correlating with the reported reduction in in vivo nephrotoxicity and testicular damage [2]. This dual-pathway activation distinguishes DBCP from dihalogenated analogs: 1,2-dibromopropane showed similar mutagenic activity with and without microsomal activation, indicating a different (possibly direct-acting) genotoxic mechanism [3]. The requirement for both P450 and GST-dependent activation, and the specific dependence on a vicinal dibromo substitution pattern, makes DBCP's bioactivation profile uniquely sensitive to the halogen substitution architecture.

Metabolic activation Cytochrome P450 Glutathione conjugation Episulfonium ion Deuterium isotope effect

Optimal Procurement Scenarios for 1,2-Dibromo-3-chloropropane (CAS 67708-83-2) Based on Verified Differential Evidence


Genetic Toxicology Reference Standard for Ames Test and DNA Damage Assays

DBCP's well-characterized mutagenic potency — ranking ≥30-fold above 1,2-dibromopropane in S. typhimurium TA100 and exhibiting enantiomer-dependent differential activity (R-DBCP > S-DBCP ≈ racemate in TA100/TA104) — makes it an essential positive control and reference compound for bacterial mutagenicity testing [1][2]. Its requirement for microsomal metabolic activation distinguishes it from direct-acting mutagens and makes it suitable for validating S9 activation system performance. For DNA damage assays (alkaline elution, comet assay), DBCP produces robust DNA strand breaks at 1–10 μM in hepatocytes and at ≥4.3 μmol/kg in vivo, providing a quantifiable and reproducible positive control that cannot be replicated by methylated or dihalogenated analogs [3]. Procurement of high-purity analytical standard-grade DBCP (>98% GC, TraceCERT® certified reference material) is essential to avoid contamination by inactive C2-methyl analogs that would compromise assay sensitivity .

Mechanistic Toxicology Research: Target-Organ Specificity and Metabolic Activation Studies

DBCP serves as the definitive model compound for investigating the structure-activity determinants of halogenated propane-induced renal and testicular toxicity. Its established potency threshold — extensive renal necrosis at 85 μmol/kg and testicular necrosis at 170 μmol/kg — and its unique dual P450/GST-dependent bioactivation pathway via episulfonium ion intermediates make it the reference scaffold against which all methylated, deuterated, and positional isomer analogs are compared [1][2]. The demonstrated loss of nephrotoxic activity upon C2-methyl substitution (>79-fold shift in effective dose) provides a built-in negative control paradigm when used in parallel with its inactive C2-methyl analog [3]. For researchers studying GSH conjugation-dependent toxicity, DNA adduct formation (N7-guanyl adducts), or species differences in organ-specific necrosis (rat vs. mouse vs. hamster), only authentic 1,2-dibromo-3-chloropropane with verified positional identity will yield interpretable and reproducible results .

Environmental Analytical Chemistry: Calibration Standard for EPA-Regulated Water Testing Methods

DBCP is a target analyte on the U.S. EPA's Target Compound List (TCL) for groundwater, sediment, and soil monitoring at abandoned hazardous waste sites, and is included in EPA CLP Volatiles Calibration Mix A at 2000 μg/mL [1]. Its distinct physicochemical profile — vapor pressure of 0.580 mmHg (19-fold lower than 1,2-dibromoethane), log Kow of 2.96 (1.0 unit above 1,2-dibromoethane), and water solubility of ~1.23 g/L — requires compound-specific calibration to achieve regulatory method detection limits (e.g., ASTM D5316 minimum detection level of 0.010 μg/L by liquid-liquid extraction and GC) [2][3]. Substituting DBCP with a different halogenated propane in calibration standards would produce incorrect retention times, recovery factors, and quantitation — a critical compliance failure in environmental monitoring programs. Certified reference materials traceable to NIST or NMIJ primary standards (e.g., Sigma-Aldrich TraceCERT®, certified by quantitative NMR) are strongly recommended .

Synthetic Intermediate for Radiolabeled Probes, DNA Adduct Standards, and GSH Conjugate Preparation

DBCP is specifically documented as a precursor for synthesizing tritium-radiolabeled dibromochloropropane (for metabolic tracing and autoradiography studies) and L-glutathione conjugates used to alkylate calf thymus DNA, yielding four distinct N7-guanyl adducts that serve as authentic analytical standards for DNA adductomics [1][2]. These N7-guanyl adducts — formed via sequential episulfonium ion intermediates — are structurally and mechanistically analogous to the major adduct derived from 1,2-dibromoethane (S-[2-(N7-guanyl)ethyl]glutathione), making DBCP-derived adducts valuable comparators in cross-compound adduct profiling [2]. The specificity of the vicinal dibromo arrangement at C1–C2 is essential for episulfonium ion formation; positional isomers lacking this motif (e.g., 1,3-dibromo-2-chloropropane) would not yield the same adduct spectrum, rendering DBCP irreplaceable for this synthetic application [3].

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